N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide

Catalog No.
S3435414
CAS No.
618107-92-9
M.F
C17H28N2O2Si
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridi...

CAS Number

618107-92-9

Product Name

N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide

IUPAC Name

N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C17H28N2O2Si

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C17H28N2O2Si/c1-15(2,3)14(20)19-13-11-12(9-10-18-13)17(7,8)21-22-16(4,5)6/h9-11H,1-8H3,(H,18,19,20)

InChI Key

QHAJUEAOZHXRMH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(C)(C)O[Si]C(C)(C)C

N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring and a tert-butyl dimethylsilyl group. Its molecular formula is C17H30N2O2Si, with a molecular weight of 322.52 g/mol. This compound is primarily used in chemical research and development due to its unique functional groups that facilitate various

As with any unknown compound, it is advisable to handle N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide with caution. Specific safety data is not available, but the following general precautions should be considered:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of the compound according to local regulations for hazardous waste.

The reactivity of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide can be attributed to the presence of the amide functional group and the pyridine moiety. It can participate in:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the amide can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Coupling Reactions: The pyridine ring can engage in coupling reactions with various electrophiles, making it useful in synthesizing more complex molecules.

Research into the biological activity of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide has indicated potential applications in pharmacology. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: The pyridine ring is known for its ability to interact with biological membranes.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

These biological activities suggest that this compound could be a candidate for further pharmacological studies .

The synthesis of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide typically involves several steps:

  • Preparation of the Pyridine Derivative: Starting from 4-hydroxymethyl-pyridine, tert-butyl dimethylsilyl chloride is reacted to form the silylated derivative.
  • Formation of the Amide: The silylated pyridine is then reacted with 2,2-dimethylpropionic acid under coupling conditions (e.g., using DCC or EDC as coupling agents) to form the desired amide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis highlights the complexity involved in developing this compound for research purposes .

N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting various diseases.
  • Chemical Research: Used as a reagent in organic synthesis due to its ability to undergo diverse chemical transformations.
  • Material Science: Potential use in developing new materials with specific electronic or mechanical properties.

Interaction studies involving N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding its potential therapeutic benefits and mechanisms .

Several compounds share structural features with N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-DimethylpropanamideC5H11NOSimple amide structure; used in pharmaceuticals
4-PyridinemethanolC6H7NOContains hydroxymethyl group; used in organic synthesis
4-Tert-butylpyridineC12H17NFeatures a tert-butyl group; used as a ligand in coordination chemistry

The uniqueness of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide lies in its combination of a silyl ether functionality and a pyridine ring, which enhances its reactivity and potential biological activity compared to simpler amides or pyridine derivatives .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.19200467 g/mol

Monoisotopic Mass

320.19200467 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-19

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